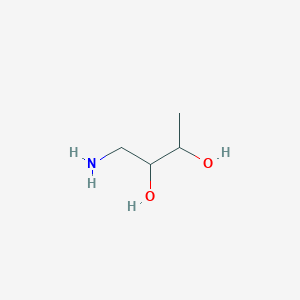

1-Aminobutane-2,3-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Aminobutane-2,3-diol, also known as 1,2-diaminopropane or 1,2-propanediamine, is a chemical compound with the molecular formula C4H11NO2. It is an oil-like substance .

Synthesis Analysis

The synthesis of 1-Aminobutane-2,3-diol involves the chemo-selective reaction of the amino group with a diverse set of electrophiles to result in functional diol intermediates .Molecular Structure Analysis

The 1-Aminobutane-2,3-diol molecule contains a total of 17 bonds. There are 6 non-H bonds, 2 rotatable bonds, 1 primary amine (aliphatic), 2 hydroxyl groups, and 2 secondary alcohols .Chemical Reactions Analysis

The vicinal glycols prepared by alkene hydroxylation (reaction with osmium tetroxide or permanganate) are cleaved to aldehydes and ketones in high yield by the action of lead tetraacetate (Pb(OAc)4) or periodic acid (HIO4) . Also, the oxidative cleavage of a carbon-carbon single bond provides a two-step, high-yield alternative to ozonolysis .Physical And Chemical Properties Analysis

1-Aminobutane-2,3-diol has a molecular weight of 105.14 . It is an oil-like substance .Scientific Research Applications

Chemoenzymatic Synthesis of Chiral 1,2,4-Butanetriol and 2-Aminobutane-1,4-diol

Formaldehyde, an emerging C1 resource, serves as a versatile starting material for synthesizing valuable chemicals. Researchers have developed a novel strategy involving a benzaldehyde lyase to achieve the asymmetric synthesis of chiral 1,2,4-butanetriol and 2-aminobutane-1,4-diol from formaldehyde. This method demonstrates excellent atom-economy and stereoselectivity, advancing the valorization of C1 compounds in an environmentally friendly manner .

Kainoid Synthesis

By favoring 2,3-trans stereoselectivity over 2,3-cis, 1-Aminobutane-2,3-diol plays a crucial role in the asymmetric synthesis of kainoid compounds. The sole chiral center from a chiral amino acid enables facial control, leading to high-yielding sequences in the synthesis of kainoids .

Building Block for Drug Molecules

Chiral 2-aminobutane-1,4-diol serves as a multifunctional building block for essential drug molecules. It contributes to the synthesis of nonsteroidal anti-inflammatory drugs, the HIV-1 protease backbone, and thrombin inhibitors. However, limited supply hinders broader applications, emphasizing the need for efficient production methods .

Safety and Hazards

The safety information for 1-Aminobutane-2,3-diol includes several hazard statements such as H315, H318, and H335. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and more .

properties

IUPAC Name |

1-aminobutane-2,3-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-3(6)4(7)2-5/h3-4,6-7H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLCSFCXSUCFQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CN)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Aminobutane-2,3-diol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2522555.png)

![N-cyclohexyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2522559.png)

![2-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2522561.png)

![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2522565.png)

![9-(3-chlorophenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2522566.png)

![2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol](/img/structure/B2522567.png)

![2-(4-fluorophenoxy)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2522573.png)

![Ethyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2522576.png)